

An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-dinitrobenzene

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-dinitrobenzene

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Abstract

This technical guide provides a comprehensive literature review of **5-Bromo-2-methyl-1,3-dinitrobenzene** (also known as 4-Bromo-2,6-dinitrotoluene), a key nitroaromatic compound. This document delves into its synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on electrophilic and nucleophilic aromatic substitution reactions. Furthermore, this guide explores its applications as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Detailed experimental protocols, spectroscopic data, and safety information are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

5-Bromo-2-methyl-1,3-dinitrobenzene is a polysubstituted aromatic compound featuring a toluene core functionalized with a bromine atom and two nitro groups. The presence of these strong electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic dictates its reactivity, making it a valuable precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution. Its structural features also make it an important building block in the synthesis of various industrial and specialty chemicals.^{[1][2]}

Physicochemical Properties

5-Bromo-2-methyl-1,3-dinitrobenzene is a white to yellow crystalline solid at room temperature.^[3] A summary of its key physicochemical properties is provided in the table below.

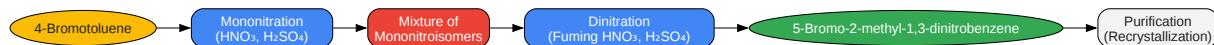
Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂ O ₄	[4]
Molecular Weight	261.03 g/mol	[4]
Appearance	White to yellow crystalline solid	[3]
Melting Point	86-89 °C	[3]
CAS Number	95192-64-6	[4]
IUPAC Name	5-bromo-2-methyl-1,3-dinitrobenzene	[3]
Synonym	4-Bromo-2,6-dinitrotoluene	[3]

Synthesis of 5-Bromo-2-methyl-1,3-dinitrobenzene

The synthesis of **5-Bromo-2-methyl-1,3-dinitrobenzene** is typically achieved through the nitration of a brominated toluene derivative. A plausible and commonly employed synthetic route involves the dinitration of 4-bromotoluene.

Synthetic Workflow

The overall synthetic strategy involves a two-step nitration of 4-bromotoluene. The first nitration yields a mixture of mononitrated isomers, which are then subjected to a second, more forceful nitration to introduce the second nitro group.



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Caption: Synthetic workflow for **5-Bromo-2-methyl-1,3-dinitrobenzene**.

Detailed Experimental Protocol (Constructed)

This protocol is constructed based on established procedures for the nitration of deactivated aromatic compounds.

Step 1: Mononitration of 4-Bromotoluene

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-bromotoluene to a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mononitrated product.

Step 2: Dinitration of Mononitro-4-bromotoluene

- To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the crude mononitrated product from the previous step.
- Carefully control the temperature, as the reaction is highly exothermic.
- After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete dinitration.
- Cool the reaction mixture and pour it onto crushed ice.
- Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **5-Bromo-2-methyl-1,3-dinitrobenzene**.

Causality behind Experimental Choices: The use of a nitrating mixture ($\text{HNO}_3/\text{H}_2\text{SO}_4$) is a standard method for electrophilic aromatic substitution. The initial mononitration is carried out under milder conditions. The subsequent dinitration requires more forcing conditions (fuming nitric acid and heating) because the first nitro group deactivates the aromatic ring towards further electrophilic attack.

Spectroscopic Characterization

The structure of **5-Bromo-2-methyl-1,3-dinitrobenzene** can be confirmed by various spectroscopic techniques. While a complete set of spectra for the target molecule is not readily available in the public domain, data for related compounds and product specifications provide valuable information.

Spectroscopic Data	Interpretation	Reference
^1H NMR (CDCl_3 , 400 MHz)	δ 8.10 (d, $J=2.0$ Hz, 1H), 7.62 (dd, $J=2.0, 8.2$ Hz, 1H), 7.24 (d, $J=8.2$ Hz, 1H), 2.55 (s, 3H) (for 4-Bromo-2-nitrotoluene)	[5]
^{13}C NMR (CDCl_3 , 100 MHz)	δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1 (for 4-Bromo-2-nitrotoluene)	[5]
Infrared (IR)	Conforms to structure	[3]

Note: NMR data is for the related compound 4-Bromo-2-nitrotoluene and serves as a reference.

Reactivity

The reactivity of **5-Bromo-2-methyl-1,3-dinitrobenzene** is dominated by the strong electron-withdrawing nature of the two nitro groups.

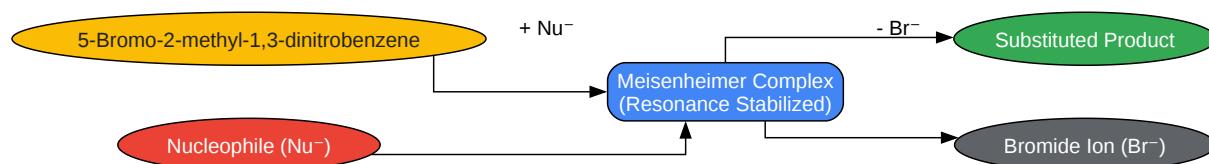
Electrophilic Aromatic Substitution

The aromatic ring of **5-Bromo-2-methyl-1,3-dinitrobenzene** is highly deactivated towards electrophilic attack. The two nitro groups and the bromine atom all withdraw electron density

from the ring, making it a poor nucleophile. Electrophilic substitution reactions, such as further nitration or halogenation, would require extremely harsh conditions and are generally not synthetically useful.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the aromatic ring makes **5-Bromo-2-methyl-1,3-dinitrobenzene** an excellent substrate for nucleophilic aromatic substitution (SNA_r). The bromine atom, located at a position activated by the two ortho and para nitro groups, is a good leaving group.



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Caption: General mechanism of nucleophilic aromatic substitution.

Common nucleophiles that can displace the bromide include alkoxides, amines, and thiolates. These reactions provide a powerful method for introducing a variety of functional groups onto the dinitrotoluene scaffold. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Applications

5-Bromo-2-methyl-1,3-dinitrobenzene serves as a key intermediate in the synthesis of more complex molecules with applications in various industries.

Dye Synthesis

Nitroaromatic compounds are important precursors in the synthesis of azo dyes and other colorants. The amino group, which can be readily obtained by the reduction of a nitro group, is a key functional group for diazotization and coupling reactions to form chromophores. While

specific examples for **5-Bromo-2-methyl-1,3-dinitrobenzene** are not extensively documented, its structure is analogous to other intermediates used in the dye industry.[1][2] For instance, the related compound 4-bromo-2-nitrotoluene is a precursor in the synthesis of the historic pigment Tyrian purple (6,6'-dibromoindigo).[6][7]

Pharmaceutical and Agrochemical Intermediates

The structural motif of **5-Bromo-2-methyl-1,3-dinitrobenzene** is found in various bioactive molecules. Its derivatives can be utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The ability to introduce diverse functionalities through nucleophilic substitution on the aromatic ring makes it a versatile starting material for creating libraries of compounds for drug discovery and crop protection research. For example, brominated intermediates are crucial in the synthesis of a range of drugs, including those for neurological and endocrine disorders.[8]

Safety and Handling

5-Bromo-2-methyl-1,3-dinitrobenzene should be handled with care, following standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. As with other nitroaromatic compounds, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.

Conclusion

5-Bromo-2-methyl-1,3-dinitrobenzene is a valuable and versatile nitroaromatic compound. Its synthesis, primarily through the nitration of 4-bromotoluene, provides access to a highly functionalized aromatic ring. The strong electron-withdrawing nature of the nitro groups dictates its reactivity, making it particularly susceptible to nucleophilic aromatic substitution. This reactivity profile allows for its use as a key intermediate in the synthesis of a wide range of products, including dyes and potentially bioactive molecules for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of the chemistry of **5-Bromo-2-methyl-1,3-dinitrobenzene**, intended to support further research and application development.

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